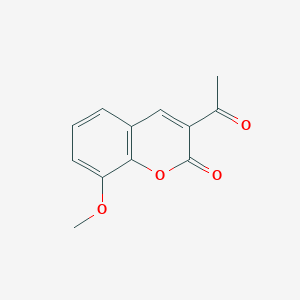

3-acetyl-8-methoxy-2H-chromen-2-one

Übersicht

Beschreibung

3-acetyl-8-methoxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are found in many plants

Vorbereitungsmethoden

The synthesis of 3-acetyl-8-methoxy-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another method involves the reaction of 7-hydroxy-4-methylcoumarin with acetoacetic ester in the presence of a suitable catalyst . These reactions are usually carried out under reflux conditions with appropriate solvents such as tetrahydrofuran (THF) and water mixtures .

Analyse Chemischer Reaktionen

3-acetyl-8-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Cyclization: The compound can participate in cyclization reactions to form new heterocyclic systems.

Common reagents used in these reactions include sodium ascorbate, copper sulfate, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of 3-acetyl-8-methoxy-2H-chromen-2-one. For instance:

- In vitro studies show that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung carcinoma) cells. The compounds were found to be non-toxic to normal human keratinocyte cells (HaCaT), indicating a selective action against cancer cells .

- A study reported that Schiff bases derived from this compound displayed profound antiproliferative effects on gastric carcinoma (HSC-39), colon carcinoma (Caco-2), and hepatoma-derived cell lines (Hep-G2) with IC₅₀ values in the low micromolar range .

Antimicrobial Activity

This compound has also exhibited promising antimicrobial properties:

- A series of thiosemicarbazones derived from this compound demonstrated significant antimicrobial activity against four bacterial strains and five fungal pathogens, suggesting its utility in developing new antimicrobial agents .

Case Study: Antitumor Activity

A recent study investigated the antitumor activity of various derivatives of this compound. The results indicated that specific modifications to the molecular structure enhanced anticancer activity against liver carcinoma cell lines (HEPG2). The study utilized a combination of spectral analysis and biological assays to confirm the efficacy of these compounds .

Case Study: Antimicrobial Efficacy

Another research effort focused on synthesizing thiosemicarbazones from this compound. The synthesized compounds were evaluated for their antimicrobial properties, revealing effective inhibition against a range of pathogens. This study highlights the potential of this compound as a scaffold for developing new antimicrobial therapies .

Data Summary Table

Wirkmechanismus

The mechanism of action of 3-acetyl-8-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s antimicrobial activity is believed to result from its ability to penetrate bacterial cell membranes and disrupt cellular processes . Additionally, its anticancer properties may involve the inhibition of specific enzymes and signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

3-acetyl-8-methoxy-2H-chromen-2-one can be compared with other coumarin derivatives, such as:

3-acetoacetyl-2H-chromen-2-one: This compound has similar structural features but different reactivity and biological activities.

3-(Bromoacetyl)coumarins: These derivatives are used as versatile building blocks in the synthesis of various heterocyclic systems and have distinct chemical properties.

Coumarinyl chalcones: These compounds exhibit significant antioxidant potential and are used in the development of therapeutic agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other coumarin derivatives.

Biologische Aktivität

3-Acetyl-8-methoxy-2H-chromen-2-one, commonly known as a coumarin derivative, has garnered attention in the scientific community due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of an acetyl group and a methoxy group on the chromenone ring. Its molecular formula is . The unique arrangement of these functional groups contributes to its biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that it possesses activity against various bacterial and fungal pathogens. For instance, a study reported its effectiveness against four bacterial strains and five fungal strains, showcasing its potential as an antimicrobial agent .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In assays measuring DPPH radical scavenging activity, derivatives of this compound demonstrated strong antioxidant effects, with IC50 values comparable to standard antioxidants like butylated hydroxytoluene (BHT) . This suggests that it can mitigate oxidative stress, which is linked to various diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. A series of derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. For example, certain derivatives exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating potent cytotoxicity . The mechanism involves intercalation with DNA and inhibition of cell proliferation .

The biological activities of this compound are mediated through various mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes such as α-amylase, which is crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption, potentially benefiting conditions like diabetes.

- DNA Interaction : Studies have shown that it binds to calf thymus DNA through an intercalative mode, affecting DNA replication and transcription processes .

- Cell Signaling Modulation : The compound influences signaling pathways related to inflammation and apoptosis, indicating its role in regulating cellular responses.

Study on Antiproliferative Effects

In a study focused on synthesizing Schiff bases from this compound, researchers found that these derivatives exhibited significant antiproliferative effects against various cancer cell lines. The binding studies indicated an intercalative binding mode with DNA and a static quenching mechanism with proteins like BSA and HSA .

Antioxidant Evaluation

Another research effort assessed the antioxidant potential of biscoumarin derivatives related to this compound. The highest DPPH activity was recorded for specific derivatives, emphasizing the influence of substituents on antioxidant efficacy .

Summary of Biological Activities

| Activity | Description | IC50 Values |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial and fungal strains | Not specified |

| Antioxidant | Scavenges free radicals; comparable to BHT | IC50 ~ 71 µg/mL |

| Anticancer | Potent cytotoxicity against various cancer cell lines | IC50 ~ 29 nM |

Eigenschaften

IUPAC Name |

3-acetyl-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7(13)9-6-8-4-3-5-10(15-2)11(8)16-12(9)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLMMBZCXTXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280849 | |

| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-39-1 | |

| Record name | NSC18921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-acetyl-8-methoxy-2H-chromen-2-one?

A1: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention key structural features. The compound is a derivative of 2H-chromen-2-one, also known as coumarin, with an acetyl group at the 3-position and a methoxy group at the 8-position.

Q2: What is known about the polymorphic forms of this compound?

A2: Research indicates that this compound exists in at least two polymorphic forms []. These forms differ in their crystal structures. One form exhibits a helical supramolecular architecture stabilized by hydrogen bonds, π–π interactions, and antiparallel C=O⋯C=O interactions []. Understanding polymorphism is crucial in pharmaceutical science as it can affect a compound's solubility, stability, and bioavailability.

Q3: How is this compound used in the synthesis of novel compounds?

A3: The compound serves as a versatile building block in organic synthesis. One study describes its use in synthesizing N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives []. This involved α-bromination of this compound followed by cyclization with thiourea and subsequent reaction with various acid chlorides. This highlights the compound's potential as a precursor for developing new pharmaceutical agents.

Q4: What biological activities have been investigated for derivatives of this compound?

A4: Researchers have synthesized and evaluated novel N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide derivatives for their potential antimicrobial, antifungal, and antimalarial activities []. This suggests that modifying the this compound structure could lead to compounds with promising therapeutic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.